molecular formula C9H10BrNO2 B556634 2-Amino-3-(3-bromophenyl)propanoic acid CAS No. 30163-20-3

2-Amino-3-(3-bromophenyl)propanoic acid

Cat. No. B556634
CAS RN: 30163-20-3
M. Wt: 244.08 g/mol
InChI Key: GDMOHOYNMWWBAU-UHFFFAOYSA-N
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Description

“2-Amino-3-(3-bromophenyl)propanoic acid” is a compound with the CAS Number 82311-69-1 . It is also known as 3-Bromo-L-phenylalanine . The compound is typically in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic Acid involves a co-immobilized multienzyme system for the cofactor-driven cascade .


Molecular Structure Analysis

The molecular weight of “2-Amino-3-(3-bromophenyl)propanoic acid” is 244.09 . The InChI key is GDMOHOYNMWWBAU-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“2-Amino-3-(3-bromophenyl)propanoic acid” is a powder . It has a melting point of 238-240°C .

Scientific Research Applications

  • Synthesis of Heteroarylpropanoic Acids: 2-Amino-3-(heteroaryl)propanoic acids, with furan or thiophene nuclei, have been synthesized for potential applications in pharmaceuticals and organic chemistry. These compounds were prepared using a reduction process that avoided hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Asymmetric Synthesis of Fluorinated Meta-tyrosines: Asymmetric synthesis methods have been developed for fluorinated L-tyrosine and meta-L-tyrosines, including 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid, highlighting their potential use in pharmaceuticals and materials science (Monclus, Masson, & Luxen, 1995).

  • Phytotoxic and Mutagenic Effects: Cinnamic acid derivatives, including 2,3-dibromo-3-(3-bromophenyl)-propanoic acid, have been evaluated for their phytotoxicity and genotoxicity on wheat seeds, contributing to our understanding of environmental and agricultural impacts (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

  • Synthesis of ω-(4-Bromophenyl)alkanoic Acids: Research has explored the synthesis of ω-(4-bromophenyl)alkanoic acids, including 3-(4-bromophenyl)propanoate, for potential applications in organic and materials chemistry (Zaidlewicz & Wolan, 2002).

  • Antifungal Tripeptides: Computational methods have been used to study the chemical reactivity and properties of antifungal tripeptides, such as 2-amino-3-phenylpropanamido propanoic acid, aiding in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Synthesis of Pt(II)-Complexes: An alanine-based amino acid, 2-amino-3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, was used as a scaffold for synthesizing new platinum complexes with potential anticancer applications (Riccardi et al., 2019).

  • Functional Modification of Hydrogels: 2-Amino-3-(4-hydroxyphenyl)propanoic acid has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating applications in biomedical and materials science (Aly & El-Mohdy, 2015).

  • Green Corrosion Inhibitors: Novel amino acid-based corrosion inhibitors, including 2-amino-3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and tested for protecting mild steel, demonstrating potential in industrial applications (Srivastava et al., 2017).

  • Genetically Encoded Fluorescent Amino Acids: The incorporation of fluorescent amino acids like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid into proteins has been studied, highlighting applications in biochemistry and cellular biology (Summerer et al., 2006).

  • Biocatalysis of S-3-amino-3-phenylpropionic Acid: The use of microorganisms for the biocatalytic production of S-3-amino-3-phenylpropionic acid, an intermediate in pharmaceutical synthesis, demonstrates applications in biotechnology and pharmaceutical manufacturing (Li et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOHOYNMWWBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339142
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-bromophenyl)propanoic acid

CAS RN

30163-20-3
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(3-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Sabat, LF Raveglia, L Aldegheri, A Barilli… - Bioorganic & Medicinal …, 2022 - Elsevier
This publication details the discovery of a series of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists culminating with the identification of the …
Number of citations: 1 www.sciencedirect.com
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
R Takeda, A Kawashima, J Yamamoto, T Sato… - ACS …, 2018 - ACS Publications
In this work, we disclose an advanced general process for the synthesis of tailor-made α-amino acids (α-AAs) via tandem alkylation–second-order asymmetric transformation. The first …
Number of citations: 13 pubs.acs.org
L Kinena, V Ozola - Chemistry of Heterocyclic Compounds, 2020 - Springer
A series of tetrahydroisoquinoline derivatives containing different aryl substituents were designed and synthesized using Pictet–Spengler reaction as the key step. The synthesized …
Number of citations: 6 link.springer.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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